

theoretical studies of 4-Fluoropyridin-2-ol stability

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Compound of Interest

Compound Name: 4-Fluoropyridin-2-ol

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An In-depth Technical Guide on the Theoretical Stability of **4-Fluoropyridin-2-ol**

This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of **4-Fluoropyridin-2-ol**, with a focus on its tautomeric equilibrium. Due to the limited availability of direct theoretical studies on **4-Fluoropyridin-2-ol**, this guide draws upon the extensive research conducted on its parent molecule, 2-hydroxypyridine, and discusses the anticipated effects of the fluorine substituent. This information is intended for researchers, scientists, and professionals in the field of drug development.

Tautomeric Equilibrium

4-Fluoropyridin-2-ol exists in a tautomeric equilibrium with its keto form, 4-Fluoro-1H-pyridin-2-one. This equilibrium is crucial as the two tautomers can exhibit different chemical and physical properties, which is of significant interest in medicinal chemistry. The stability of these tautomers is influenced by various factors, including intramolecular interactions, solvent effects, and the electronic nature of substituents.

The parent molecule, 2-hydroxypyridine, has been extensively studied, and it is known that the enol form (2-hydroxypyridine) is slightly more stable in the gas phase, while the keto form (2-pyridone) is favored in polar solvents.^[1] The introduction of a fluorine atom at the 4-position is expected to influence this equilibrium due to its strong electron-withdrawing inductive effect.

Quantitative Data on Tautomer Stability

While specific quantitative data for **4-Fluoropyridin-2-ol** is not readily available in the literature, the following tables summarize the theoretical data for the parent molecule, 2-hydroxypyridine, which serves as a crucial reference point.

Table 1: Calculated Relative Energies of 2-Hydroxypyridine and 2-Pyridone Tautomers

Computational Method	Basis Set	Medium	ΔE (kcal/mol) ^a	Favored Tautomer	Reference
CCSD(T)	aug-cc-pVDZ	Gas Phase	-0.7	2-Hydroxypyridine	[1]
B3LYP	6-311++G	Gas Phase	-0.9	2-Hydroxypyridine	[1]
MP2	6-311++G	Gas Phase	-1.2	2-Hydroxypyridine	[1]
PCM-B3LYP	6-311++G**	Water	+4.1	2-Pyridone	[1]

^a Relative energy of 2-pyridone with respect to 2-hydroxypyridine. A negative value indicates 2-hydroxypyridine is more stable.

Table 2: Selected Geometric Parameters of 2-Hydroxypyridine and 2-Pyridone (Gas Phase)

Parameter	2-Hydroxypyridine	2-Pyridone
Bond Lengths (Å)		
C2-O	1.355	1.229
C2-N	1.353	1.429
C2-C3	1.391	1.442
**Bond Angles (°) **		
N-C2-O	118.9	129.5
C3-C2-N	122.1	111.5

Data obtained from calculations at the CAM-B3LYP/aug-cc-pvdz level of theory.[\[1\]](#)

Experimental Protocols: Computational Methodologies

The theoretical investigation of the stability of molecules like **4-Fluoropyridin-2-ol** typically involves quantum chemical calculations. The following protocols are standard in the field for studying tautomeric equilibria.

Geometry Optimization and Vibrational Frequency Analysis

The first step in theoretical stability studies is to find the equilibrium geometries of the tautomers. This is achieved through geometry optimization calculations.

- **Level of Theory:** Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost. The B3LYP functional is a popular choice. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.
- **Basis Set:** A flexible basis set is crucial for accurate results. Pople-style basis sets such as 6-311++G(d,p) or correlation-consistent basis sets like aug-cc-pVDZ are commonly used. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for describing non-covalent interactions and lone pairs.

- Frequency Calculations: After geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

Relative Energy Calculations

Once the optimized geometries are obtained, single-point energy calculations are performed to determine the relative stability of the tautomers.

- Gas Phase Energies: The electronic energies are corrected with the ZPVE to obtain the total energies at 0 K.
- Solvent Effects: The influence of a solvent is often modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM). This approach treats the solvent as a continuous dielectric medium.

Transition State Search

To understand the kinetics of the tautomerization process, the transition state (TS) connecting the two tautomers is located.

- TS Optimization: Methods like the Berny algorithm are used to find the saddle point on the potential energy surface corresponding to the TS.
- TS Verification: A frequency calculation on the optimized TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium of **4-Fluoropyridin-2-ol** can be visualized as a chemical reaction passing through a transition state.

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References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
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